molecular formula C22H16N2O4S B11611603 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-phenylprop-2-enoate

2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11611603
M. Wt: 404.4 g/mol
InChI Key: QUNQWAYJHQCHGX-CCEZHUSRSA-N
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Description

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-PHENYL-2-PROPENOATE is a complex organic compound that features a benzisothiazole moiety linked to a phenylpropenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-PHENYL-2-PROPENOATE typically involves the reaction of 3-amino-1,2-benzisothiazole 1,1-dioxide with phenylpropenoic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-PHENYL-2-PROPENOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-PHENYL-2-PROPENOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: The compound’s unique chemical structure may be exploited in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-PHENYL-2-PROPENOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-4-METHYLPENTANOIC ACID
  • 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER

Uniqueness

Compared to similar compounds, 2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL (E)-3-PHENYL-2-PROPENOATE stands out due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16N2O4S

Molecular Weight

404.4 g/mol

IUPAC Name

[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C22H16N2O4S/c25-21(15-14-16-8-2-1-3-9-16)28-19-12-6-5-11-18(19)23-22-17-10-4-7-13-20(17)29(26,27)24-22/h1-15H,(H,23,24)/b15-14+

InChI Key

QUNQWAYJHQCHGX-CCEZHUSRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

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